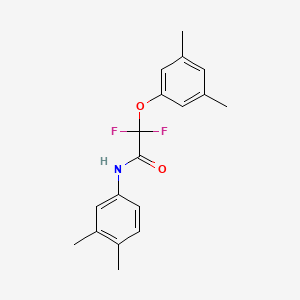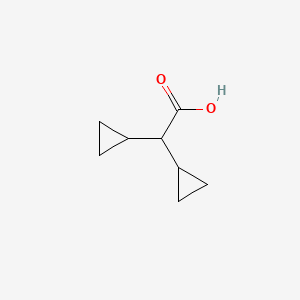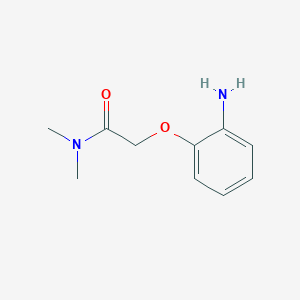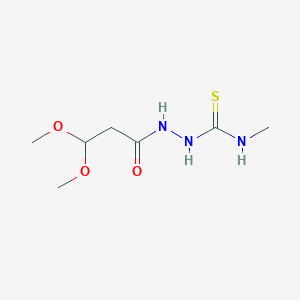
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide
Übersicht
Beschreibung
2-(3,5-Dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide, also known as DMDP-DFA, is a novel small-molecule compound with potential applications in the field of drug discovery. DMDP-DFA is a novel compound with a unique structure and properties, which makes it a promising candidate for further research. The compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been studied for its potential applications in the field of drug discovery. The compound has been shown to have anti-inflammatory and analgesic activities, making it a promising candidate for further research. Additionally, 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to the reduction of prostaglandin production, which is involved in the inflammatory response. Additionally, 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been shown to modulate the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and 5-lipoxygenase.
Biochemical and Physiological Effects
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been shown to have anti-inflammatory and analgesic effects. In addition, the compound has been shown to modulate the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and 5-lipoxygenase. 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for long periods of time. However, 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has some limitations as well, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
The potential applications of 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide are still being explored, and there are many possible future directions for research. These include further studies of the compound’s mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. Additionally, further research could be conducted to explore the compound’s potential for use as an inhibitor of other enzymes involved in the inflammatory response. Other potential future directions include studies of the compound’s potential toxicity and its interactions with other drugs.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-11-7-12(2)9-16(8-11)23-18(19,20)17(22)21-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQGGTMICVIWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(OC2=CC(=CC(=C2)C)C)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)

![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)

![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)




![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3034853.png)